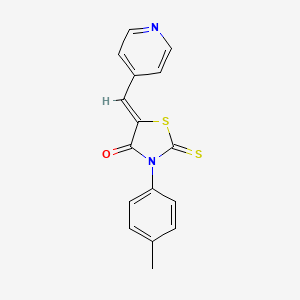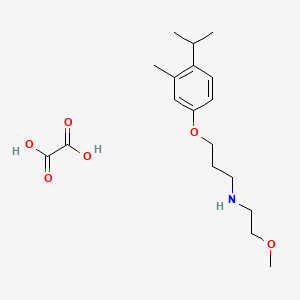![molecular formula C22H35NO5 B4006014 1-[4-(2-Butan-2-ylphenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B4006014.png)
1-[4-(2-Butan-2-ylphenoxy)butyl]-4-methylpiperidine;oxalic acid
Descripción general
Descripción
1-[4-(2-Butan-2-ylphenoxy)butyl]-4-methylpiperidine; oxalic acid is a complex organic compound with a unique structure that combines a piperidine ring with a phenoxybutyl group
Aplicaciones Científicas De Investigación
1-[4-(2-Butan-2-ylphenoxy)butyl]-4-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Butan-2-ylphenoxy)butyl]-4-methylpiperidine typically involves a multi-step process. One common method includes the reaction of 2-butan-2-ylphenol with 1,4-dibromobutane to form 4-(2-butan-2-ylphenoxy)butane. This intermediate is then reacted with 4-methylpiperidine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(2-Butan-2-ylphenoxy)butyl]-4-methylpiperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-Butan-2-ylphenoxy)butyl]-4-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological functions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Butan-2-ylphenoxy)butanoic acid
- 1-[4-(2-Butan-2-ylphenoxy)butyl]imidazole
Uniqueness
1-[4-(2-Butan-2-ylphenoxy)butyl]-4-methylpiperidine stands out due to its unique combination of a piperidine ring and a phenoxybutyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, providing opportunities for novel discoveries and applications.
Propiedades
IUPAC Name |
1-[4-(2-butan-2-ylphenoxy)butyl]-4-methylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO.C2H2O4/c1-4-18(3)19-9-5-6-10-20(19)22-16-8-7-13-21-14-11-17(2)12-15-21;3-1(4)2(5)6/h5-6,9-10,17-18H,4,7-8,11-16H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQLCHITXDJLLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCCCN2CCC(CC2)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(prop-2-en-1-ylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4005940.png)

![N-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4005953.png)
![1-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-1H-imidazole oxalate](/img/structure/B4005961.png)
![N'-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4005963.png)
![10-bromo-3-(ethylthio)-6-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4005971.png)
![3-methoxy-N-[2-(4-phenylmethoxyphenoxy)ethyl]propan-1-amine;oxalic acid](/img/structure/B4005978.png)

![N'-[3-(2-butan-2-ylphenoxy)propyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4005992.png)
![1-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}-1H-imidazole oxalate](/img/structure/B4006000.png)
![N'-[4-(2-bromo-4-chlorophenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4006004.png)
![N-[3-(4-chlorophenyl)sulfanylpropyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4006010.png)
![1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]pyrrolidine;oxalic acid](/img/structure/B4006020.png)
